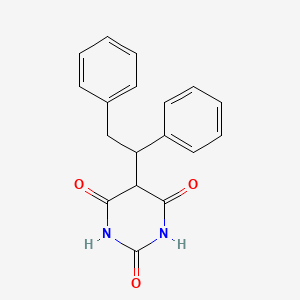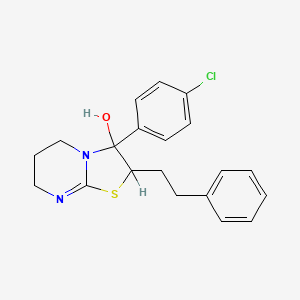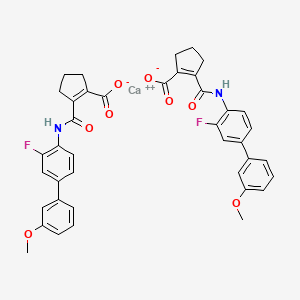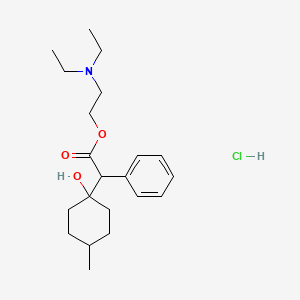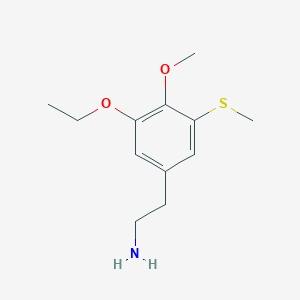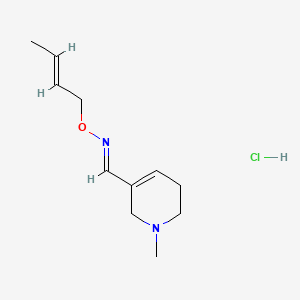
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxaldehyde group: This step often involves oxidation reactions to introduce the aldehyde functionality.
Formation of the oxime: The aldehyde group is reacted with hydroxylamine to form the oxime.
Addition of the butenyloxime group: This step involves the reaction of the oxime with butenyl derivatives under specific conditions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and influence biological processes.
Interacting with nucleic acids: This can affect gene expression and cellular functions.
Modulating oxidative stress: The compound may influence redox balance within cells, impacting various cellular pathways.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-2-butenyloxime hydrochloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Used in organic synthesis and as a precursor for other compounds.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A piperidine derivative and dopaminergic neurotoxin used in neurological research.
The uniqueness of this compound lies in its specific structure and reactivity, which confer distinct properties and applications compared to these similar compounds.
Propriétés
Numéro CAS |
139886-26-3 |
|---|---|
Formule moléculaire |
C11H19ClN2O |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
(E)-N-[(E)-but-2-enoxy]-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-8-14-12-9-11-6-5-7-13(2)10-11;/h3-4,6,9H,5,7-8,10H2,1-2H3;1H/b4-3+,12-9+; |
Clé InChI |
MBQYVWAACFLRSI-ALRXLZRNSA-N |
SMILES isomérique |
C/C=C/CO/N=C/C1=CCCN(C1)C.Cl |
SMILES canonique |
CC=CCON=CC1=CCCN(C1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


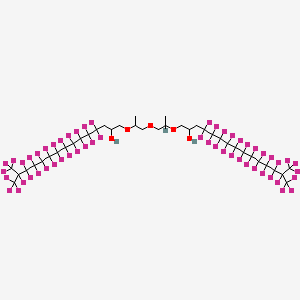
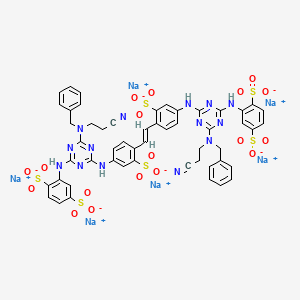
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
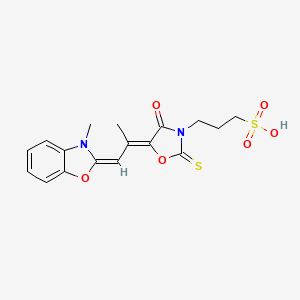
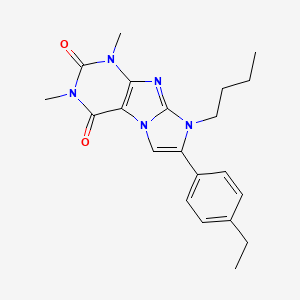
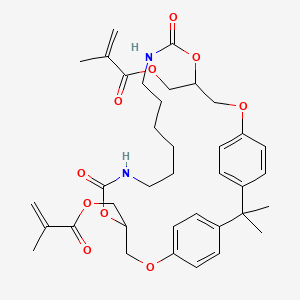

![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)

